

XEN907: A Comparative Analysis of Ion Channel Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

XEN907 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1] Developed by Xenon Pharmaceuticals, XEN907 has demonstrated significant promise in preclinical studies. A critical aspect of the preclinical evaluation of any ion channel modulator is its selectivity profile, as off-target effects can lead to undesirable side effects. This guide provides a comparative analysis of the known cross-reactivity of XEN907 with related ion channels, supported by representative experimental protocols and visualizations to aid in understanding its pharmacological profile.

Quantitative Analysis of XEN907 Potency and Selectivity

A comprehensive public dataset detailing the cross-reactivity of **XEN907** against a full panel of related ion channels is not readily available. However, its high potency for NaV1.7 is well-documented. The following table summarizes the known inhibitory concentrations (IC50) for **XEN907**. It is crucial for researchers to perform their own comprehensive selectivity profiling to fully characterize the compound's activity.



Target Ion Channel	IC50 (nM)	Data Availability
NaV1.7	3	Publicly Available[2]
NaV1.1	Not Publicly Available	-
NaV1.2	Not Publicly Available	-
NaV1.3	Not Publicly Available	-
NaV1.4	Not Publicly Available	-
NaV1.5 (hERG)	Not Publicly Available	-
NaV1.6	Not Publicly Available	-
Other Ion Channels	Not Publicly Available	-
CYP3A4	Inhibitory Activity Noted	Publicly Available[2]

Note: The lack of publicly available data for off-target ion channels underscores the importance of conducting in-house, robust selectivity screening. The cardiac sodium channel NaV1.5 and the hERG potassium channel are particularly critical to assess for potential cardiovascular liabilities.

Experimental Protocol: Ion Channel Cross-Reactivity Assessment

To determine the selectivity of a compound like **XEN907**, a standard and high-throughput method is automated patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents in response to voltage changes and the application of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **XEN907** against a panel of human voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7) expressed in a stable cell line.

Materials:



- Cell Lines: HEK293 or CHO cells stably expressing the human isoform of each target NaV channel subtype.
- Automated Patch-Clamp System: e.g., Sophion QPatch, Nanion SyncroPatch 384/768, or Molecular Devices IonWorks Barracuda.
- Recording Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH
 7.4 with NaOH.
 - Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2 with CsOH.
- Test Compound: XEN907 dissolved in DMSO to create a stock solution, with serial dilutions prepared in the external solution.

Methodology:

- Cell Preparation: Culture the stable cell lines according to standard protocols. On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell health and viability. Resuspend the cells in the external recording solution at an appropriate density for the automated patch-clamp system.
- System Priming and Cell Loading: Prime the automated patch-clamp system with the internal and external recording solutions. Load the cell suspension into the system.
- Cell Sealing and Whole-Cell Configuration: The system will automatically position cells over the apertures in the recording plate. A giga-ohm seal is formed between the cell membrane and the substrate. Subsequently, the membrane is ruptured to achieve the whole-cell patchclamp configuration.
- Baseline Current Recording: Record baseline sodium currents for each cell. Apply a voltage
 protocol to elicit channel activation. A typical protocol for NaV channels involves a holding
 potential of -100 mV, followed by a depolarizing step to 0 mV for 20 ms to elicit the peak
 inward current.

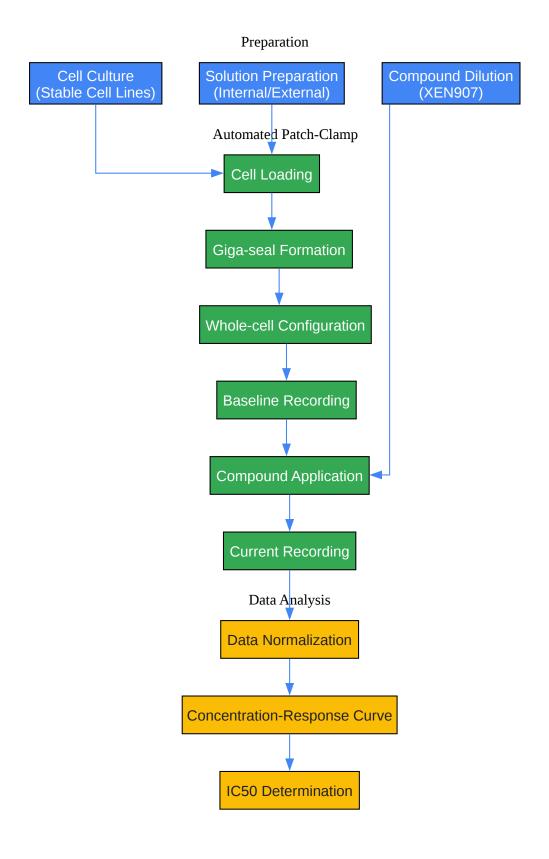


- Compound Application: Prepare a concentration-response curve by applying increasing concentrations of XEN907 (e.g., 0.1 nM to 10 μM) to the cells. Each concentration is typically applied for 2-5 minutes to allow for equilibrium to be reached.
- Current Measurement: At each concentration, apply the same voltage protocol used for baseline recording and measure the peak inward sodium current.
- Data Analysis:
 - For each cell, normalize the peak current at each XEN907 concentration to the baseline current.
 - Plot the normalized current as a function of the logarithm of the **XEN907** concentration.
 - Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value and the Hill slope.
 - Calculate the mean IC50 and standard error from multiple cells for each channel subtype.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of **XEN907**'s action, the following diagrams are provided.

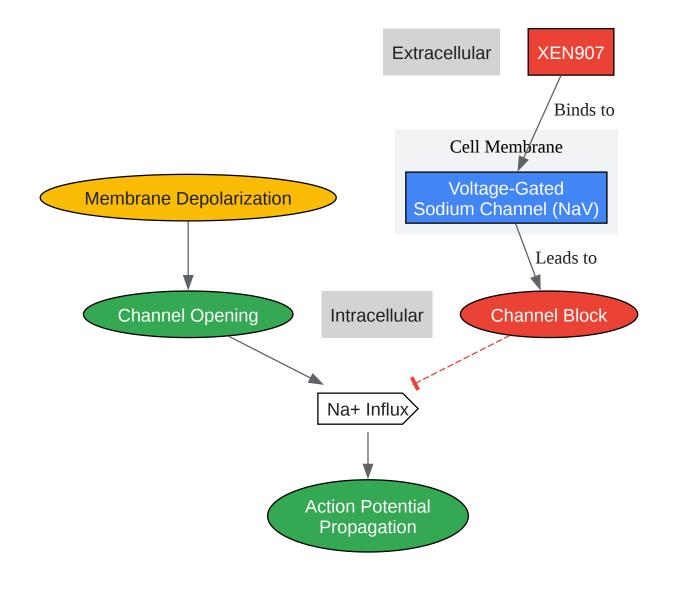




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Caption: Automated patch-clamp workflow for ion channel selectivity profiling.





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References

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- 2. medchemexpress.com [medchemexpress.com]







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